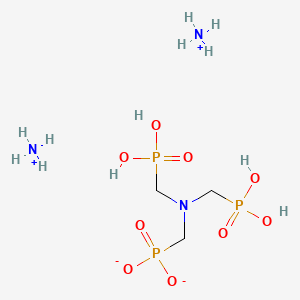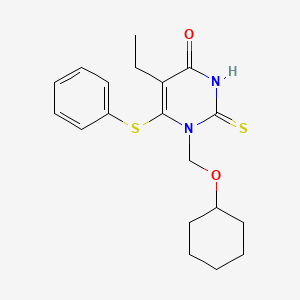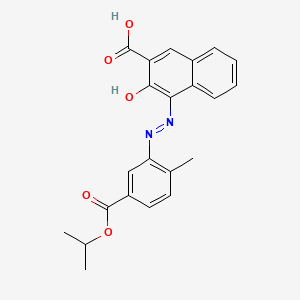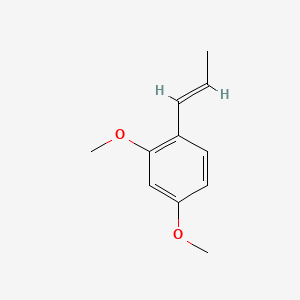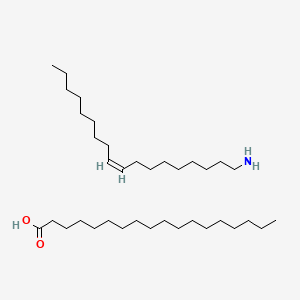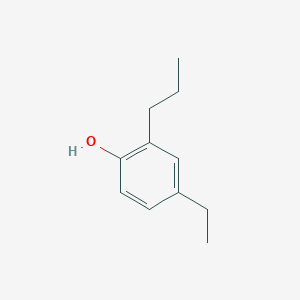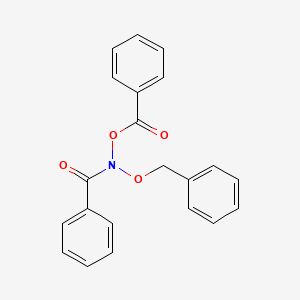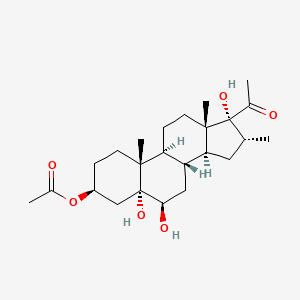
3beta,5alpha,6beta,17-Tetrahydroxy-16alpha-methylpregnan-20-one 3-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 256-665-4, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound that belongs to the triazine family. This compound is widely recognized for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of dicyandiamide with ammonia under high temperature and pressure conditions. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of 1,3,5-triazine-2,4,6-triamine often involves the use of large-scale reactors where dicyandiamide and ammonia are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization and drying processes.
化学反応の分析
Types of Reactions
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various substituted triazines, which have applications in different fields such as agriculture and pharmaceuticals.
科学的研究の応用
1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
作用機序
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
1,3,5-triazine-2,4,6-triol: Similar in structure but contains hydroxyl groups instead of amine groups.
1,3,5-triazine-2,4,6-trithione: Contains sulfur atoms in place of nitrogen atoms.
Uniqueness
1,3,5-triazine-2,4,6-triamine is unique due to its high nitrogen content and the presence of three amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
50629-89-5 |
|---|---|
分子式 |
C24H38O6 |
分子量 |
422.6 g/mol |
IUPAC名 |
[(3S,5R,6R,8R,9S,10R,13S,14S,16R,17R)-17-acetyl-5,6,17-trihydroxy-10,13,16-trimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C24H38O6/c1-13-10-19-17-11-20(27)23(28)12-16(30-15(3)26)6-8-21(23,4)18(17)7-9-22(19,5)24(13,29)14(2)25/h13,16-20,27-29H,6-12H2,1-5H3/t13-,16+,17-,18+,19+,20-,21-,22+,23+,24+/m1/s1 |
InChIキー |
GPUSZBZFXMIRDS-MZVKURBCSA-N |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H]([C@]4(C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)OC(=O)C)O)O |
正規SMILES |
CC1CC2C3CC(C4(CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)OC(=O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


